3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNOS/c19-17-6-2-1-4-14(17)7-10-18(21)20(15-8-9-15)12-11-16-5-3-13-22-16/h1-6,13,15H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHHAYLFIRCNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Cyclopropylation: The intermediate is then reacted with cyclopropylamine under suitable conditions to form the N-cyclopropyl derivative.
Thiophene Introduction: Finally, the thiophene ring is introduced via a nucleophilic substitution reaction with 2-bromoethylthiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are typically used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of bromophenyl and thiophene derivatives with biological systems.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the thiophene ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Strategies : Evidence emphasizes spectroscopic characterization (e.g., ¹H/¹³C NMR) for validating amide derivatives, a critical step for structural confirmation in analogues like the target compound.
- β2-AR Agonist Development : Despite structural similarities to β2-AR agonists in , the target’s lack of a hydroxyl or amine group in the side chain may limit direct agonistic activity, suggesting alternative therapeutic applications.
- Solubility vs. Bioavailability: The methoxy group in and hydroxyl in illustrate the trade-off between solubility (polar groups) and membrane permeability (nonpolar groups), a key consideration in lead optimization.
Biological Activity
3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 378.3 g/mol. The compound features a cyclopropyl group, a brominated phenyl ring, and a thiophene moiety, which contribute to its reactivity and potential pharmacological properties.
The biological activity of this compound is hypothesized to arise from several interactions:
- Ion Channel Modulation : Preliminary studies suggest that similar compounds may act as modulators of ion channels such as TRPM8 (transient receptor potential melastatin 8), influencing pain perception and thermoregulation.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through mechanisms such as halogen bonding and π-π interactions due to the bromophenyl and thiophene groups.
Cytotoxicity
Research has evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxic activity observed:
| Cell Line | EC (µM) | Sensitivity Level |
|---|---|---|
| MCF-7 (Breast) | 27.75 | Most Sensitive |
| CCRF-CEM (Leukemia) | 26.64 | Moderate Sensitivity |
| A-549 (Lung) | 37.87 | Least Sensitive |
| MRC-5 (Fibroblasts) | 26.9 | Normal Cells |
The MTT assay indicated that MCF-7 cells exhibited the highest sensitivity to the compound, while A-549 cells showed the least sensitivity .
Apoptosis Induction
Flow cytometry studies revealed that treatment with this compound induced apoptosis in CCRF-CEM cells. At a concentration of 45 µM, a significant percentage of cells underwent apoptosis, indicating potential therapeutic applications in cancer treatment .
Case Studies
- Cytotoxicity in Cancer Research : In a study focusing on various derivatives similar to this compound, researchers found that compounds with increased halogen substituents exhibited enhanced cytotoxicity against CCRF-CEM cells. This suggests that structural modifications can significantly impact biological activity .
- Mechanistic Insights : Another investigation into related compounds highlighted their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism may also apply to this compound, warranting further exploration into its action against cancer cells .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-(2-bromophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)propanamide?
Methodological Answer:
The synthesis typically involves:
Bromophenyl Precursor Preparation : Halogenation or coupling reactions to introduce the 2-bromophenyl group (e.g., Suzuki-Miyaura coupling for aryl-bromine incorporation) .
Amide Bond Formation : Activation of the carboxylic acid intermediate using carbodiimides (e.g., CDI) followed by reaction with the amine-containing cyclopropyl and thiophenylethyl moieties .
Cyclopropane Introduction : Alkylation of amines with cyclopropane derivatives under nucleophilic substitution conditions (e.g., using cyclopropyl bromide) .
Purification : Flash chromatography (e.g., n-pentane/ethyl acetate gradients) to isolate the product, with yields typically >90% under optimized conditions .
Advanced: How can reaction conditions be optimized for the cyclopropane ring formation to minimize side products?
Methodological Answer:
Key optimization parameters include:
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics .
- Temperature Control : Maintaining temperatures between 0–25°C to prevent ring-opening side reactions .
- Monitoring : Real-time tracking via TLC (Rf ~0.5 in n-pentane/ethyl acetate 1:1) or in situ NMR to detect intermediates .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z calculated for C₁₉H₂₁BrN₂OS: 428.0521) .
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm the amide bond geometry .
Advanced: How can researchers address discrepancies in reported reaction yields for similar propanamide derivatives?
Methodological Answer:
- Systematic Screening : Design of Experiments (DoE) to evaluate variables (stoichiometry, solvent, temperature) .
- Side-Reaction Analysis : LC-MS or GC-MS to identify byproducts (e.g., dehalogenated or oxidized species) .
- Reproducibility Checks : Cross-validation with alternative synthetic routes (e.g., using Weinreb amide intermediates) .
Basic: What are common impurities encountered during synthesis, and how are they removed?
Methodological Answer:
- Impurity Types :
- Unreacted bromophenyl precursors (detected via TLC).
- Cyclopropane ring-opened byproducts (e.g., allylic alcohols from hydrolysis) .
- Purification Strategies :
Advanced: How can the compound’s reactivity toward nucleophilic agents be systematically studied?
Methodological Answer:
- Kinetic Studies :
- Computational Modeling :
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C typical for aryl bromides) .
- Photostability : UV-light exposure tests (λ = 254 nm) to detect degradation (e.g., dehalogenation) .
- Solvent Compatibility : Long-term stability studies in DMSO or ethanol at –20°C, monitored via HPLC purity checks .
Advanced: What computational approaches are used to predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina to screen potential targets (e.g., enzymes with thiophene-binding pockets) .
- MD Simulations : GROMACS to simulate binding dynamics with membrane proteins (e.g., SLC15A4 transporters) .
- QSAR Modeling : Correlate structural features (e.g., bromophenyl electronegativity) with activity in anti-inflammatory assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
